1,2-Diethylbenzene

Vue d'ensemble

Description

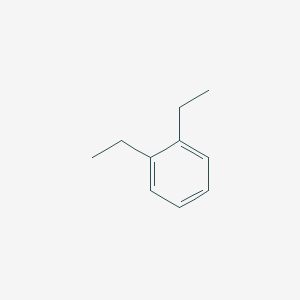

1,2-Diethylbenzene (1,2-DEB) is an aromatic hydrocarbon with the molecular formula $ \text{C}{10}\text{H}{14} $, consisting of a benzene ring substituted with two ethyl groups at the ortho (1,2) positions. It is a minor component of gasoline and jet fuels and is absorbed via dermal or inhalation routes . Upon exposure, 1,2-DEB undergoes hepatic metabolism by cytochrome P-450 enzymes, primarily forming 1-(2'-ethylphenyl)ethanol (EPE), which is excreted as glucuronide conjugates in urine and bile . A critical neurotoxic metabolite, 1,2-diacetylbenzene (1,2-DAB), is generated via further oxidation and exhibits γ-diketone properties. This metabolite induces proximal axonopathy in rodents through reactive oxygen species (ROS) generation and neurofilament protein aggregation, leading to limb weakness and blue-green tissue discoloration .

1,2-DEB’s environmental presence is documented in volatile organic compound (VOC) analyses, though its isomers (1,3- and 1,4-DEB) lack sufficient toxicological data for risk assessment . Industrially, 1,2-DEB is a competitive inhibitor of ethylbenzene dehydrogenase, with a $ K{ic} $ comparable to ethylbenzene’s $ Km $, suggesting its role in enzymatic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

Formation of Ethylbenzene: Benzene reacts with ethylene in the presence of a catalyst to form ethylbenzene. [ \text{C}_6\text{H}_6 + \text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{C}_2\text{H}_5 ]

Industrial Production Methods

In industrial settings, this compound is often produced as a side product during the large-scale production of ethylbenzene, which is a precursor to styrene . The process involves the alkylation of benzene with ethylene, and the diethylbenzene isomers are separated and purified through distillation and other separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Diethylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diacids or other oxidation products.

Reduction: Reduction reactions can convert it to simpler hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

Oxidation: Diethylbenzene can be oxidized to form diethylbenzoic acid.

Reduction: Reduction can yield ethylbenzene or other simpler hydrocarbons.

Substitution: Various substituted diethylbenzenes can be formed depending on the substituents introduced.

Applications De Recherche Scientifique

Neurotoxicity Studies

1,2-DEB has been extensively studied for its neurotoxic effects. Research indicates that it can alter the expression of proteins involved in neurodegenerative processes. For instance, a study demonstrated that 1,2-DEB significantly affected the expression of protein disulfide isomerase and gelsolin in motor neurons, which are critical for maintaining axonal integrity . These findings suggest that 1,2-DEB can be used as a model compound to investigate mechanisms underlying axonopathy and neurodegeneration.

- Case Study : In a study involving male Sprague-Dawley rats treated with 1,2-DEB, researchers utilized two-dimensional differential in-gel electrophoresis (2D-DIGE) followed by mass spectrometry to analyze proteomic changes. The results indicated that 1,2-DEB modifies proteins associated with detoxification and energy metabolism, providing insights into its neurotoxic mechanisms .

Metabolic Pathways

Research has also focused on the metabolic pathways of 1,2-DEB. It is primarily hydroxylated to form various metabolites, including 1-(2'-ethylphenyl)ethanol. Understanding these metabolic processes is crucial for assessing the compound's toxicity and potential health impacts .

- Bio-distribution Study : A bio-distribution study using radiolabeled 1,2-DEB showed that the compound has a high affinity for brain tissues and blood cells. The rapid clearance of unchanged 1,2-DEB from plasma suggests significant metabolic activity within the liver and other tissues .

Industrial Applications

In addition to its research applications, 1,2-DEB is utilized in industrial settings:

- Intermediate in Organic Synthesis : It is employed as an intermediate in the production of divinylbenzene and naphthalene derivatives.

- Catalyst Studies : Recent studies have explored using carbon nanotubes as catalysts for reactions involving 1,2-DEB and other aliphatic alcohols. These investigations reveal the potential for enhanced catalytic efficiency in organic transformations involving this compound .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1,2-diethylbenzene involves its interaction with various molecular targets and pathways. For example, it can undergo electrophilic aromatic substitution reactions, where the ethyl groups activate the benzene ring towards electrophilic attack. The presence of the ethyl groups also influences the reactivity and selectivity of the compound in various chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Isomers: 1,3-Diethylbenzene and 1,4-Diethylbenzene

Structural and Functional Differences

- 1,2-DEB : Ortho-substitution enables steric hindrance, influencing metabolic pathways and toxicity. The proximity of ethyl groups facilitates oxidation to the γ-diketone 1,2-DAB, which reacts with lysine residues in proteins, forming chromogenic isoindoles .

- 1,3-DEB and 1,4-DEB: Meta- and para-substitutions reduce steric strain, altering metabolic outcomes.

Table 1: Comparative Properties of Diethylbenzene Isomers

Toxicokinetics

1,2-DEB is rapidly absorbed and metabolized, with 65–76% excreted in urine as glucuronidated EPE enantiomers [(R)- and (S)-EPE]. Stereoselective metabolism favors (R)-EPE formation in vitro, but (S)-EPE undergoes faster glucuronidation . In contrast, 1,4-DEB is selectively synthesized using ZSM-5 catalysts for divinylbenzene production, highlighting its commercial importance over 1,2-DEB .

Ethylbenzene (Parent Compound)

Ethylbenzene, the monosubstituted analog of DEB, is metabolized via side-chain oxidation to 1-phenylethanol and mandelic acid, with minimal neurotoxicity.

Table 2: Ethylbenzene vs. 1,2-DEB

| Parameter | Ethylbenzene | 1,2-DEB |

|---|---|---|

| Metabolism | Side-chain oxidation | γ-Diketone formation |

| Neurotoxicity | Low | High |

| Urinary Excretion | ~83% (48 h post-exposure) | ~76% (urine) |

Aliphatic Hydrocarbons (e.g., n-Hexane)

Aliphatic solvents like n-hexane are metabolized to 2,5-hexanedione (2,5-HD), a γ-diketone causing peripheral neuropathy via pyrrole adduct formation. While 1,2-DAB (from 1,2-DEB) shares this mechanism, it induces proximal axonopathy in spinal roots rather than distal nerves.

Table 3: Neurotoxic γ-Diketones

| Compound | Source | Target Proteins | Chromogenicity |

|---|---|---|---|

| 1,2-DAB | 1,2-DEB metabolite | Neurofilaments | Yes (blue) |

| 2,5-HD | n-Hexane metabolite | Tubulin | No |

Other Aromatic Solvents

- Acetyl Ethyl Tetramethyl Tetralin (AETT): Metabolized to 1,2-diacetyl tetramethyl tetralin (1,2-DATT), another γ-diketone with neurotoxic effects comparable to 1,2-DAB .

- Tetralin : Shares metabolic pathways with 1,2-DEB but lacks sufficient data on neurotoxicity .

Activité Biologique

1,2-Diethylbenzene (1,2-DEB) is an organic compound that has garnered attention due to its biological activity and potential neurotoxic effects. This article presents a comprehensive overview of the biological activity of 1,2-DEB, including its pharmacokinetics, neurotoxicity, and implications for environmental health.

This compound is an aromatic hydrocarbon with the molecular formula C10H14. Its structure consists of a benzene ring with two ethyl groups attached at the 1 and 2 positions. This configuration influences its chemical reactivity and biological interactions.

Absorption and Distribution

Research indicates that 1,2-DEB is rapidly absorbed into the bloodstream following administration. A study involving male Sprague-Dawley rats demonstrated that after intravenous administration, the compound exhibited a high affinity for brain tissues and blood cells. The concentrations of unchanged 1,2-DEB in brain homogenates were significantly higher than in plasma shortly after dosing, indicating quick distribution to central nervous system tissues .

The compound's apparent half-life in plasma is approximately 5 minutes, suggesting rapid metabolism and clearance from systemic circulation . Key findings from bio-distribution studies are summarized in Table 1.

| Tissue | Concentration of 1,2-DEB | Time Post-Dose |

|---|---|---|

| Brain | Higher than plasma | 5-15 minutes |

| Plasma | Lower than brain | Immediate |

| Blood Cells | 10x higher than plasma | Immediate |

| Lung | Higher than plasma | Up to 24 hours |

Metabolism

The primary metabolic pathway for 1,2-DEB involves hydroxylation of the alkyl chain to form metabolites such as 1-(2'-ethylphenyl)ethanol (1,2-EPE), which are subsequently excreted in urine as glucuronide conjugates . The rapid formation of these metabolites contributes to the compound's neurotoxic potential.

Neurotoxicity associated with 1,2-DEB is primarily attributed to its metabolite, 1,2-diacetylbenzene (DAB). Research has shown that DAB can impair neural progenitor cells and disrupt hippocampal neurogenesis, indicating potential long-term effects on cognitive function .

A study employing two-dimensional differential in-gel electrophoresis (2D-DIGE) revealed that DAB modifies the expression of proteins involved in cellular stress responses and axonal integrity. Notably, proteins such as protein disulfide isomerase (PDI) and gelsolin were identified as targets affected by DAB exposure .

Case Studies

A case study involving exposure to DAB highlighted its effects on adult Sprague-Dawley rats treated with systemic doses. The findings indicated significant alterations in protein expression related to detoxification processes and energy metabolism within neural tissues .

Environmental Implications

Due to its widespread use in industrial applications such as plastics and gasoline production, 1,2-DEB poses potential risks to environmental health. Its presence in contaminated sediments has been linked to immune response alterations in marine species like the flatfish dab (Limanda limanda), which serves as a sentinel organism for monitoring biological effects of contaminants .

Q & A

Basic Research Questions

Q. How can researchers design experimental protocols to assess the neurotoxic effects of 1,2-diethylbenzene (1,2-DEB) in animal models?

- Methodology :

- Use Sprague-Dawley rats for inhalation or oral exposure studies, monitoring electrophysiological parameters such as motor/sensory conduction velocities (MCV/SCV) and brainstem auditory evoked potentials (BAEP). Doses should range from 5–100 mg/kg, with controls administered corn oil .

- Include metabolite analysis (e.g., 1,2-diacetylbenzene, 1,2-DAB) via HPLC-MS to correlate neurotoxicity with metabolic pathways .

Q. What analytical techniques are recommended for detecting 1,2-DEB and its metabolites in biological samples?

- Methodology :

- Supercritical fluid chromatography (SFC) with CO₂ as the mobile phase for separating isomers like 1,2-DEB and 1,4-DEB .

- Gas chromatography-mass spectrometry (GC-MS) for quantifying urinary metabolites (e.g., gamma-diketones) in rats .

Q. How does 1,2-DEB interact with ecological systems, particularly in biological control strategies?

- Methodology :

- Conduct olfactometer trials to test insect attraction (e.g., Harmonia axyridis beetles) to 1,2-DEB volatiles. Pair with GC-EAD (gas chromatography-electroantennographic detection) to identify antenna-active compounds .

Advanced Research Questions

Q. What molecular mechanisms underlie the neurotoxicity of 1,2-DAB, the active metabolite of 1,2-DEB?

- Methodology :

- Perform biochemical assays to study 1,2-DAB’s reaction with lysine residues in neurofilament proteins, leading to isoindole formation and axonal swelling. Use immunohistochemistry to visualize neurofilament accumulation in spinal cord tissues .

- Apply computational models (e.g., DFT calculations) to predict chromophore formation from ninhydrin-like reactions of 1,2-DAB with proteins .

Q. How can researchers resolve contradictions in chromatographic separation of 1,2-DEB isomers in environmental samples?

- Methodology :

- Optimize GC or SFC methods with polar stationary phases (e.g., cyanopropyl columns) to improve isomer resolution. Validate with spiked environmental matrices (e.g., water, soil) .

- Use isotopic labeling (e.g., ¹⁴C-tracers) to track isomer-specific biodegradation pathways .

Q. What experimental approaches validate the role of reactive oxygen species (ROS) in 1,2-DAB-induced endothelial cytotoxicity?

- Methodology :

- Treat HUVEC cells with 4–32 µM 1,2-DAB and measure ROS production via fluorescent probes (e.g., DCFH-DA). Confirm apoptosis via flow cytometry (Annexin V/PI staining) and senescence via β-galactosidase assays .

- Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to reverse cytotoxicity, linking ROS to cellular damage .

Q. How do pharmacokinetic models address interspecies differences in 1,2-DEB metabolism?

- Methodology :

- Develop physiologically based pharmacokinetic (PBPK) models using rat data (e.g., urinary excretion profiles) to predict human metabolic clearance. Cross-validate with in vitro cytochrome P-450 assays .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported neurotoxic thresholds for 1,2-DEB across studies?

- Methodology :

- Conduct meta-analyses of dose-response data from inhalation (e.g., 12.5–25 ppm) vs. oral (5–100 mg/kg) exposure routes. Adjust for metabolic variability using liver microsomal assays .

- Validate with histopathological scoring of axonal damage in spinal cord tissues .

Q. What strategies mitigate confounding effects from isomer co-elution in environmental monitoring of 1,2-DEB?

- Methodology :

- Deploy tandem mass spectrometry (MS/MS) to distinguish isomers via fragmentation patterns. For example, 1,2-DEB and 1,4-DEB exhibit distinct daughter ions in MS² spectra .

- Use isotope dilution with deuterated internal standards to improve quantification accuracy .

Q. Methodological Resources

Propriétés

IUPAC Name |

1,2-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNYFPKFSJIPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052742 | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

184 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

57 °C, 135 °F (57 °C) (Closed cup) | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8800 @ 20 °C/4 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.05 [mmHg], 1.05 mm Hg @ 25 °C | |

| Record name | 1,2-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2756 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless | |

CAS No. |

135-01-3, 25340-17-4 | |

| Record name | 1,2-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylbenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025340174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25HOX6T1LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.2 °C | |

| Record name | 1,2-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4081 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.